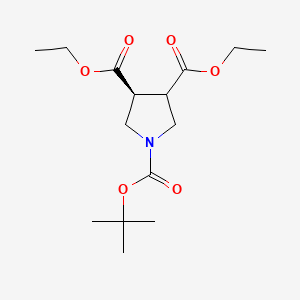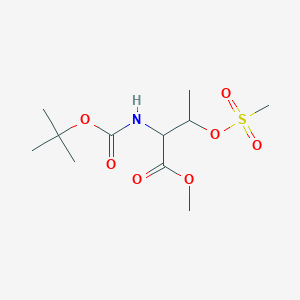
2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is a complex organic compound with significant applications in synthetic chemistry. This compound is characterized by its unique structure, which includes a tert-butoxycarbonylamino group, a methanesulfonyloxy group, and a butyric acid methyl ester moiety. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methanesulfonyloxy group through a sulfonation reaction. The final step involves esterification to form the butyric acid methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The ester moiety can be hydrolyzed to yield the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to reveal the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic conditions can be used, with reagents such as hydrochloric acid or sodium hydroxide.
Deprotection: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis and deprotection yield the corresponding carboxylic acid and free amine, respectively.
Applications De Recherche Scientifique
2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the preparation of biologically active molecules for research purposes.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester involves its ability to undergo specific chemical transformations. The molecular targets and pathways involved depend on the context in which the compound is used. For example, in pharmaceutical synthesis, the compound may act as a key intermediate that undergoes further modifications to produce the desired active ingredient.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Tert-butoxycarbonylamino-3-hydroxy-butyric acid methyl ester
- 2-Tert-butoxycarbonylamino-3-chloro-butyric acid methyl ester
- 2-Tert-butoxycarbonylamino-3-bromo-butyric acid methyl ester
Uniqueness
2-Tert-butoxycarbonylamino-3-methanesulfonyloxy-butyric acid methyl ester is unique due to the presence of the methanesulfonyloxy group, which imparts specific reactivity and properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propriétés
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO7S/c1-7(19-20(6,15)16)8(9(13)17-5)12-10(14)18-11(2,3)4/h7-8H,1-6H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWATTYPFDNSSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC)NC(=O)OC(C)(C)C)OS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
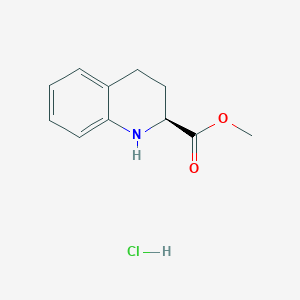
![4-chloro-3H-pyrimido[4,5-b]indole](/img/structure/B7988122.png)
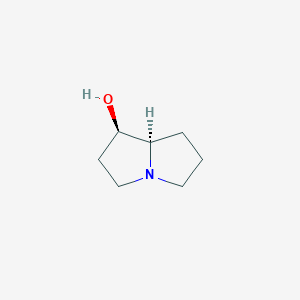
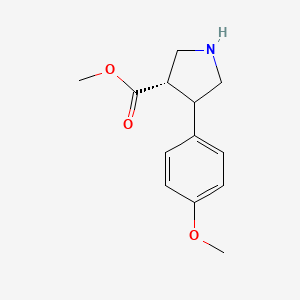
![methyl (3S)-4-[4-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B7988145.png)
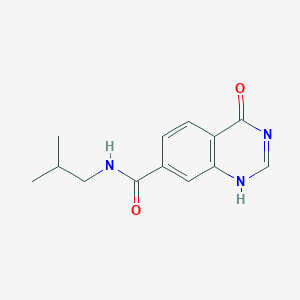
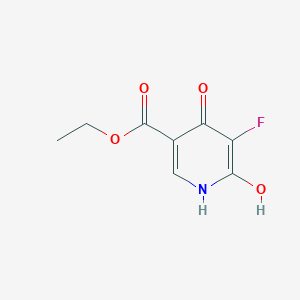
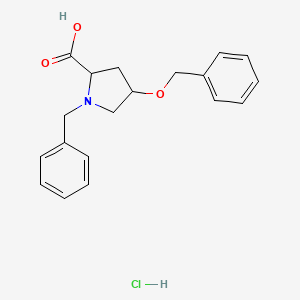
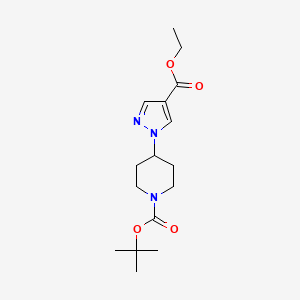
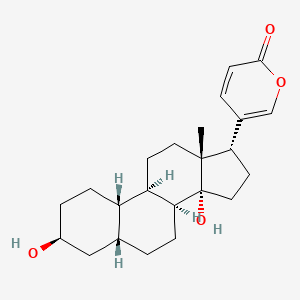
![Ethyl 2-(6-bromoh-imidazo[1,2-A]pyridin-2-YL)acetate](/img/structure/B7988178.png)
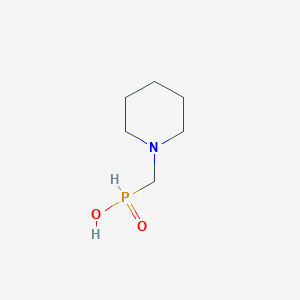
![(E)-5-[(2-Dimethylamino-ethyl)-methyl-amino]-1-phenyl-pent-1-en-3-one](/img/structure/B7988198.png)
